4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
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Overview
Description
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of two fluoromethyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of fluoromethyl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the reaction of fluoromethyl ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include fluoromethyl-substituted carbonyl compounds, reduced dioxolane derivatives, and various substituted dioxolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups.
4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one: Contains a similar fluorinated structure but with an imidazolidinone ring.
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: A related compound with additional methyl groups on the dioxolane ring
Uniqueness
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is unique due to its specific substitution pattern and the presence of fluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXBPZBBFHPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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